5-Amino-2,4,6-Triiiodoisophthalamide
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Overview
Description
5-Amino-2,4,6-Triiiodoisophthalamide is a chemical compound known for its significant applications in the field of medical imaging, particularly as an intermediate in the synthesis of non-ionic X-ray contrast agents . This compound is characterized by its high iodine content, which is crucial for enhancing the contrast in X-ray imaging.
Preparation Methods
The synthesis of 5-Amino-2,4,6-Triiiodoisophthalamide involves a series of chemical reactions. One of the common methods includes the iodination of 5-amino-N,N’-bis(2,3-dihydroxypropyl)-isophthalamide (ABA) or ABA-HCl . This process is typically carried out in a continuous manner to ensure high yield and purity. The iodination reaction is followed by purification steps to isolate the desired product . Industrial production methods often involve large-scale synthesis and purification processes to meet the demand for medical applications .
Chemical Reactions Analysis
5-Amino-2,4,6-Triiiodoisophthalamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may result in the formation of amines .
Scientific Research Applications
5-Amino-2,4,6-Triiiodoisophthalamide has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of biological processes and pathways.
Medicine: It is a key intermediate in the production of non-ionic X-ray contrast agents, which are used in diagnostic imaging to enhance the visibility of internal structures
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 5-Amino-2,4,6-Triiiodoisophthalamide involves its interaction with biological molecules to enhance the contrast in X-ray imaging. The high iodine content of the compound increases the absorption of X-rays, thereby improving the visibility of internal structures. The molecular targets and pathways involved in this process are primarily related to the interaction of iodine atoms with X-ray photons .
Comparison with Similar Compounds
5-Amino-2,4,6-Triiiodoisophthalamide is unique due to its high iodine content and its specific application in medical imaging. Similar compounds include:
Iopamidol: Another non-ionic X-ray contrast agent with similar applications.
Iohexol: A compound used in diagnostic imaging with a similar structure and function.
Ioversol: Another iodine-containing compound used in medical imaging.
These compounds share similar properties and applications, but this compound is distinguished by its specific structure and synthesis methods .
Properties
Molecular Formula |
C8H6I3N3O2 |
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Molecular Weight |
556.87 g/mol |
IUPAC Name |
5-amino-2,4,6-triiodobenzene-1,3-dicarboxamide |
InChI |
InChI=1S/C8H6I3N3O2/c9-3-1(7(13)15)4(10)6(12)5(11)2(3)8(14)16/h12H2,(H2,13,15)(H2,14,16) |
InChI Key |
GBUPGCQLNMNZPA-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1I)N)I)C(=O)N)I)C(=O)N |
Origin of Product |
United States |
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